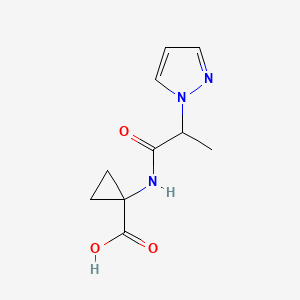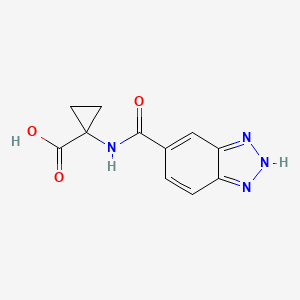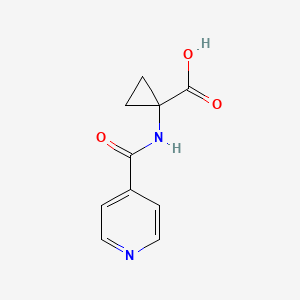
1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid, also known as CPPC, is a synthetic compound that has been the subject of extensive research in the field of medicinal chemistry. CPPC is a cyclic amino acid derivative that has been shown to exhibit potent biological activity, making it a promising candidate for the development of new drugs and therapies. In
Mécanisme D'action
The mechanism of action of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid is not well understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and inflammation. 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation. 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell proliferation.
Biochemical and Physiological Effects:
1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation and inflammation. 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid is its potent biological activity, which makes it a promising candidate for the development of new drugs and therapies. However, one limitation of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid is its complex synthesis, which requires a high level of technical expertise and specialized equipment. Additionally, the mechanism of action of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid is not well understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid. One area of research is the development of new drugs and therapies based on 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid. Another area of research is the elucidation of the mechanism of action of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid, which may help to identify new targets for drug development. Additionally, research on the synthesis of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid may lead to the development of more efficient and cost-effective methods for its production. Finally, research on the biological activity of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid may lead to the discovery of new applications for this promising compound.
Méthodes De Synthèse
1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of 1,3-dibromo-2-propanol with pyrazole, followed by the reaction of the resulting intermediate with cyclopropane-1-carboxylic acid. Other methods include the reaction of pyrazole with ethyl bromoacetate, followed by the reaction of the resulting intermediate with cyclopropane-1-carboxylic acid. The synthesis of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid is a complex process that requires a high level of technical expertise and specialized equipment.
Applications De Recherche Scientifique
1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been the subject of extensive research in the field of medicinal chemistry due to its potent biological activity. 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been shown to exhibit antitumor activity, making it a promising candidate for the development of new cancer therapies. 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has also been shown to exhibit anti-inflammatory activity, making it a potential treatment for a variety of inflammatory diseases. Additionally, 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been shown to exhibit antibacterial and antifungal activity, making it a potential treatment for a variety of infectious diseases.
Propriétés
IUPAC Name |
1-(2-pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7(13-6-2-5-11-13)8(14)12-10(3-4-10)9(15)16/h2,5-7H,3-4H2,1H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJNDTJDJSDCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CC1)C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine](/img/structure/B7580832.png)
![1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580834.png)

![2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine](/img/structure/B7580857.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580860.png)
![2-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methylethanamine](/img/structure/B7580861.png)
![1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580868.png)
![1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580874.png)

![1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580878.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7580883.png)
![2-(3,4-difluorophenyl)-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B7580892.png)
![1-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580904.png)
![1-amino-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7580943.png)